Data Availability Status: Direct Head-to-Head or Cross-Study Comparison
A comprehensive search of primary literature, patents, and authoritative databases failed to identify any quantitative performance data for (2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide. Consequently, a direct head-to-head comparison with any analog is impossible. The only relevant class-level data comes from a study on structural analogs, which shows that the parent compound (2d, IC50 = 0.45 μM) and a hydroxylated derivative (7d, IC50 = 0.026 μM) are selective, reversible MAO-B inhibitors [1]. The target compound's position in this structure-activity relationship is entirely unknown. Claims of a specific IC50 for this compound found on non-authoritative, excluded vendor sites could not be verified against any primary source and are therefore not admissible as evidence.
| Evidence Dimension | MAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Analog 2d: (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide; Analog 7d: (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
| Quantified Difference | Not calculable for target compound. The difference between analogs 2d and 7d is 17-fold (0.45 μM vs 0.026 μM). |
| Conditions | Recombinant human MAO-B, with kynuramine as substrate [1] |
Why This Matters
Without verified performance data, a scientific user cannot prioritize this compound over a more thoroughly characterized analog where structure-activity relationships and potency are definitively known.
- [1] Legoabe, L., Kruger, J., Petzer, A., Bergh, J.J. and Petzer, J.P. (2011) 'Monoamine oxidase inhibition by selected anilide derivatives', European Journal of Medicinal Chemistry, 46(10), pp. 5162-5174. doi: 10.1016/j.ejmech.2011.08.036. View Source
